molecular formula C17H25N3OS B2645835 N-(2-methylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide CAS No. 2319808-86-9

N-(2-methylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide

Cat. No.: B2645835
CAS No.: 2319808-86-9
M. Wt: 319.47
InChI Key: KUPFMNNWNSKNKI-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C17H25N3OS and its molecular weight is 319.47. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methods in Heterocyclic Chemistry

  • Novel Synthetic Approaches : A study by Shaabani et al. (2008) introduced a novel one-pot pseudo-five-component synthesis of 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives, highlighting the efficiency of synthesizing complex heterocycles from simple and readily available inputs Shaabani, Maleki, Mofakham, & Moghimirad, 2008. This method could potentially be adapted for synthesizing compounds with structures similar to the one of interest, demonstrating the versatility and utility in medicinal chemistry and material science.

  • Ring Expansion and Functionalization Techniques : Research by Fesenko et al. (2017) developed a strategy for the nucleophile-mediated ring expansion of pyrimidines to 1,3-diazepines, providing a method for constructing seven-membered heterocycles Fesenko, Trafimova, Albov, & Shutalev, 2015. This approach could be relevant for modifying or enhancing the chemical properties of compounds like "4-(tetrahydrothiophen-3-yl)-N-(o-tolyl)-1,4-diazepane-1-carboxamide" for specific scientific applications.

Applications in Biological Systems

  • Bioconjugate Chemistry and Photolysis Studies : Platz et al. (1991) explored the photolysis of diazirines, indicating the potential use of similar compounds in bioconjugate chemistry for studying biological systems Platz, Admasu, Kwiatkowski, Crocker, Imai, & Watt, 1991. Although not directly related, the photochemical reactivity could be of interest in the context of designing photoaffinity probes for biological targeting and mapping.

Properties

IUPAC Name

N-(2-methylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3OS/c1-14-5-2-3-6-16(14)18-17(21)20-9-4-8-19(10-11-20)15-7-12-22-13-15/h2-3,5-6,15H,4,7-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPFMNNWNSKNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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